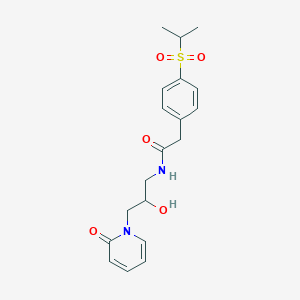
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is an intricate organic molecule combining a pyridinone moiety with a phenylacetamide structure. The presence of both hydroxy and sulfonyl functional groups within its framework contributes to its reactivity and versatility in various chemical reactions. This compound is of significant interest due to its diverse applications in scientific research and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. Key intermediates are synthesized through controlled functional group modifications. Here’s a broad outline of one potential synthetic route:
Starting Material: The synthesis begins with commercially available 2-oxopyridine and 4-(isopropylsulfonyl)benzaldehyde.
Intermediate Formation: Through a nucleophilic addition reaction, the aldehyde group is converted to an intermediate alcohol.
Coupling Reaction: This intermediate then undergoes coupling with a suitable acetamide derivative.
Final Modification: Functional group transformations such as hydroxylation complete the compound's assembly.
Industrial Production Methods
For industrial-scale production, the synthesis might employ more efficient routes, such as:
Catalytic pathways: Using metal catalysts to increase reaction efficiency.
Flow Chemistry: Continuous synthesis to ensure better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.
Reduction: Reduction reactions may target the sulfonyl group, converting it to corresponding sulfides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent (chromium trioxide in sulfuric acid) or other mild oxidizing agents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution might use chlorinating agents like thionyl chloride or bromine.
Major Products Formed from These Reactions
Oxidation: Conversion to aldehyde or ketone forms.
Reduction: Formation of sulfide derivatives.
Substitution: Various halogenated derivatives depending on the specific electrophile used.
Scientific Research Applications
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide finds application across several domains:
Chemistry: Utilized as a building block for synthesizing more complex organic molecules.
Biology: Explored for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of advanced materials with specific chemical resistance or other desirable properties.
Mechanism of Action
The compound’s mechanism of action depends largely on its interaction with biological molecules. It can:
Inhibit Enzyme Activity: By binding to the active sites of enzymes, it may impede their catalytic functions.
Signal Pathway Modulation: Through interaction with cellular receptors, it could modulate intracellular signaling pathways.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to other pyridinone and phenylacetamide derivatives, N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide stands out due to its specific functional groups and structural configuration, which confer unique reactivity and biological activity.
List of Similar Compounds
N-(3-hydroxy-2-methylpropyl)-2-(4-(methylsulfonyl)phenyl)acetamide
N-(2-hydroxy-3-(2-oxoquinolin-1(2H)-yl)propyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
N-(2-hydroxy-3-(2-oxobenzimidazol-1(2H)-yl)propyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
These structural analogs share similar backbones but differ in functional groups or specific ring structures, leading to variations in their chemical properties and potential applications. This diversity underscores the unique position of this compound in research and industry.
So, what intrigues you most about this compound?
Properties
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-14(2)27(25,26)17-8-6-15(7-9-17)11-18(23)20-12-16(22)13-21-10-4-3-5-19(21)24/h3-10,14,16,22H,11-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTGXMGSGYFKGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(CN2C=CC=CC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
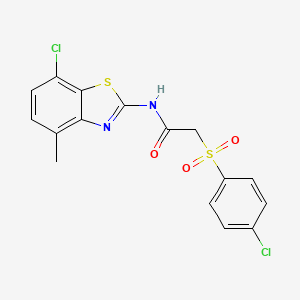

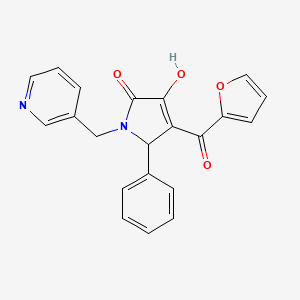
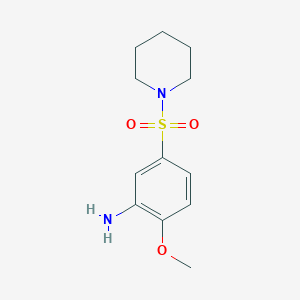
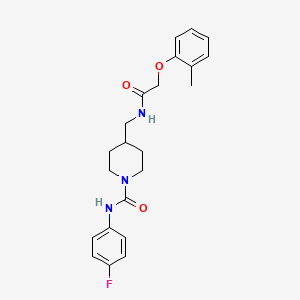
![(5-Fluoro-4-methylpyridin-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2996760.png)

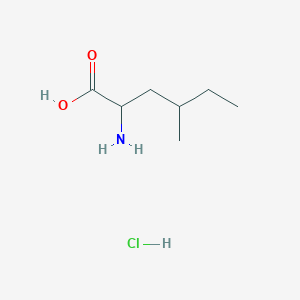


![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2996769.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylate](/img/structure/B2996771.png)
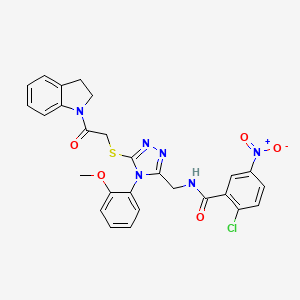
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2996773.png)
